5-Methoxy-2-phenyl-4-piperidinopyrimidine
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Overview
Description
5-Methoxy-2-phenyl-4-piperidinopyrimidine is a chemical compound with the molecular formula C16H19N3O and a molecular weight of 269.34 g/mol It is a heterocyclic compound that contains a pyrimidine ring fused with a piperidine ring, and it has a methoxy group and a phenyl group attached to the pyrimidine ring
Preparation Methods
The synthesis of 5-Methoxy-2-phenyl-4-piperidinopyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-phenyl-4-piperidinone with 5-methoxy-2-aminopyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated under reflux conditions for several hours to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality production.
Chemical Reactions Analysis
5-Methoxy-2-phenyl-4-piperidinopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methoxy group and phenyl group can undergo substitution reactions with various electrophiles or nucleophiles under appropriate conditions. For example, halogenation reactions can introduce halogen atoms into the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methoxy-2-phenyl-4-piperidinopyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential use in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenyl-4-piperidinopyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
5-Methoxy-2-phenyl-4-piperidinopyrimidine can be compared with other similar compounds, such as:
2-Phenyl-4-piperidinopyrimidine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
5-Methoxy-2-phenylpyrimidine: Lacks the piperidine ring, which may influence its overall structure and properties.
4-Piperidinopyrimidine: Lacks both the methoxy and phenyl groups, resulting in different chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-methoxy-2-phenyl-4-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-20-14-12-17-15(13-8-4-2-5-9-13)18-16(14)19-10-6-3-7-11-19/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHZAWNSKXAULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1N2CCCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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